molecular formula C12H14N2O3S B025117 Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate CAS No. 105219-73-6

Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate

Cat. No. B025117
M. Wt: 266.32 g/mol
InChI Key: CJVDOLYFRBLIHP-UHFFFAOYSA-N
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Description

The compound Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate belongs to a class of chemicals that have a core structure of thieno[2,3-d]pyrimidin-4-one, a fused ring system combining thiophene and pyrimidine rings. This structural motif is commonly explored for its potential in various fields of chemistry and pharmacology due to its diverse biological activities and synthetic versatility.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. For instance, Gangjee et al. (2009) reported the synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as potential antitumor agents, showcasing the synthetic accessibility of thieno[2,3-d]pyrimidine derivatives through a key intermediate, 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Scientific Research Applications

Chemical Transformations and Synthesis Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate has been a subject of chemical synthesis and transformation studies. For instance, it has been involved in the preparation of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, demonstrating its role in synthesizing amino-substituted products and fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001). Furthermore, its interaction with dimethyl acetylenedicarboxylate has been studied, showing the formation of complex compounds like methyl {3-aryl-4-oxo-2-[(4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)hydrazono]-1,3-thiazolidin-5-ylidene}acetates (Vas’kevich et al., 2004).

Mechanistic Insights and Reaction Studies The compound has been central in studies exploring the mechanistic aspects of reactions. For instance, its condensation with hydrates and subsequent reactions with various compounds have elucidated mechanisms, leading to the formation of unique structures like thiazolo pyrimidine and pyrimido pyrimidine derivatives (Selby & Smith, 1989). These studies contribute significantly to understanding the chemical behavior and potential applications of the compound in synthesizing novel molecules.

Antimicrobial and Antitumor Applications Compounds synthesized using ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate have shown promising biological activities. For instance, certain derivatives have been noted for their antimicrobial properties, comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, novel pyrazolopyrimidines derivatives synthesized from this compound have been evaluated as potential anticancer and anti-5-lipoxygenase agents, indicating its importance in the field of medicinal chemistry (Rahmouni et al., 2016).

properties

IUPAC Name

ethyl 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-4-17-9(15)5-8-13-11(16)10-6(2)7(3)18-12(10)14-8/h4-5H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVDOLYFRBLIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(C(=C(S2)C)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368448
Record name Ethyl (5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetic acid ethyl ester

CAS RN

105219-73-6
Record name Ethyl (5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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